Coclaurine

Catalog No.
S576641
CAS No.
486-39-5
M.F
C17H19NO3
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coclaurine

CAS Number

486-39-5

Product Name

Coclaurine

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1

InChI Key

LVVKXRQZSRUVPY-HNNXBMFYSA-N

Synonyms

(1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol; (S)-1-(4-Hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-ol; (S)-Coclaurine; [S,(+)]-1,2,3,4-Tetrahydro-1-(4-hydroxybenzyl)-6-methoxyisoquinolin-7-ol

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O

Antibacterial Activity

Studies have shown that coclaurine exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. This opens avenues for exploring its potential as a natural alternative to conventional antibiotics, particularly in the fight against antibiotic-resistant bacteria.

Anti-inflammatory Effects

Research suggests that coclaurine might possess anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced macrophages []. These findings warrant further investigation of its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease.

Neuroprotective Potential

Preliminary research indicates that coclaurine might offer neuroprotective benefits. Studies have reported its ability to protect against neuronal cell death induced by various neurotoxins, including glutamate and β-amyloid []. This suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease, although significant further research is needed.

Additional Areas of Exploration

Beyond the areas mentioned above, coclaurine is being investigated for its potential applications in various other areas, including:

  • Anticancer properties: Studies have shown that coclaurine might exhibit antiproliferative effects on some cancer cell lines [].
  • Antioxidant activity: Research suggests that coclaurine might possess antioxidant properties, potentially offering protection against oxidative stress-related diseases [].

Coclaurine is a naturally occurring alkaloid classified as a tetrahydroisoquinoline. Its molecular formula is C₁₇H₁₉N₁O₃, and it has been isolated from various plant sources, including Nelumbo nucifera (lotus), Sarcopetalum harveyanum, and Ocotea duckei . Coclaurine exhibits structural features that enable it to function as a nicotinic acetylcholine receptor antagonist, which suggests potential implications in neuropharmacology .

Coclaurine acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) []. These receptors are ligand-gated ion channels in the nervous system. When acetylcholine binds to nAChRs, it triggers the opening of ion channels, allowing nerve impulses to be transmitted. Coclaurine competes with acetylcholine for binding sites on the receptor, thereby inhibiting nerve impulse transmission [].

The primary biosynthetic pathway of coclaurine involves the conversion of tyrosine to (S)-norcoclaurine via a Pictet–Spengler reaction catalyzed by norcoclaurine synthase. This reaction is critical in the formation of the phenethylamine portion of coclaurine . Additionally, coclaurine can undergo methylation through the action of coclaurine N-methyltransferase, leading to the formation of N-methylcoclaurine .

Key Reactions:

  • Biosynthesis:
    • Tyrosine → (S)-norcoclaurine
    • (S)-coclaurine + S-adenosyl-L-methionine → N-methylcoclaurine + S-adenosyl-L-homocysteine .

Coclaurine exhibits several biological activities, primarily related to its role as a nicotinic acetylcholine receptor antagonist. This property may contribute to its potential therapeutic effects in neurological disorders. Studies have indicated that coclaurine possesses antioxidant activity and may influence neurotransmitter systems, although further research is needed to fully elucidate its pharmacological profile .

Coclaurine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity as a receptor antagonist, it may serve as a lead compound for developing drugs targeting neurological conditions.
  • Research: Used in studies exploring alkaloid biosynthesis and enzyme mechanisms .
  • Natural Products: Investigated for its antioxidant properties and possible health benefits derived from plant sources.

Research into coclaurine's interactions primarily focuses on its role as a substrate for coclaurine N-methyltransferase. Studies have shown that this enzyme can accommodate both enantiomers of coclaurine, indicating its versatility in biochemical pathways . Additionally, interaction studies with other substrates have provided insights into the enzyme's specificity and catalytic mechanisms.

Coclaurine shares structural similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
CoclaurineTetrahydroisoquinolineNicotinic acetylcholine antagonistPrecursor to other alkaloids
NorcoclaurineTetrahydroisoquinolinePrecursor in biosynthesisLacks methyl group
BerberineIsoquinolineAntimicrobial, anti-inflammatoryMore extensive pharmacological profile
TetrandrineBisbenzylisoquinolineAntihypertensiveDimerization product of coclaurine

Coclaurine's unique position as a precursor in alkaloid biosynthesis and its specific receptor interactions differentiate it from similar compounds, making it an interesting subject for further research and potential therapeutic applications .

Precursor Integration in Alkaloid Biosynthesis

Tyrosine-Derived Metabolic Flux

The biosynthesis of coclaurine, a fundamental benzylisoquinoline alkaloid, begins with the aromatic amino acid tyrosine as the primary metabolic precursor [1] [32]. The tyrosine-derived metabolic flux represents a critical branch point in plant secondary metabolism, where primary metabolic pathways interface with specialized alkaloid biosynthesis [29] [30].

Tyrosine serves as the precursor for both the phenethylamine and benzyl moieties of coclaurine through distinct metabolic transformations [21] [32]. The conversion of tyrosine to dopamine occurs through a two-step enzymatic process involving tyrosine hydroxylase, which catalyzes the formation of L-3,4-dihydroxyphenylalanine, followed by aromatic amino acid decarboxylase-mediated decarboxylation to yield dopamine [31] [34]. This dopamine formation represents the committed step for phenethylamine incorporation into the benzylisoquinoline scaffold [16] [17].

Simultaneously, tyrosine contributes to the formation of 4-hydroxyphenylacetaldehyde through an alternative metabolic route involving 4-hydroxyphenylpyruvic acid as an intermediate [21] [32]. This aldehyde component serves as the second essential precursor for the Pictet-Spengler condensation reaction that forms the core tetrahydroisoquinoline structure [16] [17].

The metabolic flux through tyrosine-derived pathways is regulated by feedback mechanisms and compartmentalization that ensure appropriate precursor availability for alkaloid biosynthesis [29] [30]. Studies have demonstrated that tyrosine availability can be rate-limiting for benzylisoquinoline alkaloid production, with metabolic engineering approaches achieving significant increases in tyrosine-derived compound formation through manipulation of primary metabolic pathways [29] [30].

Norcoclaurine-1-Carboxylic Acid as Biosynthetic Intermediate

Norcoclaurine-1-carboxylic acid functions as a critical biosynthetic intermediate in the formation of coclaurine, representing an alternative pathway for tetrahydroisoquinoline scaffold construction [21]. This intermediate demonstrates the metabolic flexibility inherent in benzylisoquinoline alkaloid biosynthesis, where multiple routes converge to produce the same core structural framework [21].

The formation of norcoclaurine-1-carboxylic acid occurs through the condensation of dopamine with 4-hydroxyphenylpyruvic acid, rather than the corresponding aldehyde [21]. This carboxylated intermediate subsequently undergoes decarboxylation to yield norcoclaurine, which serves as the direct precursor to coclaurine [21]. Tracer experiments using isotopically labeled precursors have confirmed this biosynthetic route, demonstrating specific incorporation patterns that validate the intermediacy of the carboxylic acid derivative [21].

The enzymatic mechanisms governing norcoclaurine-1-carboxylic acid formation and subsequent decarboxylation involve distinct catalytic systems from those operating in the direct aldehyde condensation pathway [21]. This pathway diversity provides metabolic redundancy and regulatory flexibility, allowing plants to maintain alkaloid production under varying physiological conditions [21].

Research findings indicate that the relative contribution of the carboxylic acid intermediate pathway varies among different plant species and developmental stages [21]. The pathway selection appears to be influenced by cellular conditions, substrate availability, and regulatory factors that modulate enzyme expression and activity [21].

Methyltransferase-Catalyzed Modifications

Coclaurine N-Methyltransferase Mechanism

Coclaurine N-methyltransferase represents a pivotal enzyme in benzylisoquinoline alkaloid biosynthesis, catalyzing the S-adenosyl-L-methionine-dependent N-methylation of coclaurine to form N-methylcoclaurine [9] [10]. This enzymatic transformation installs the N-methyl substituent that is essential for the bioactivity of many pharmaceutically important benzylisoquinoline alkaloids [10] [11].

The catalytic mechanism of coclaurine N-methyltransferase involves a sophisticated active site architecture that coordinates substrate binding and facilitates methyl group transfer [10]. The enzyme exhibits a typical class I methyltransferase α/β Rossmann fold forming the S-adenosyl-L-methionine-binding domain, which is capped by a predominantly alpha helical substrate recognition domain [10]. The active site contains key catalytic residues including histidine 208, glutamic acid 204, and glutamic acid 207, which function in substrate binding and catalytic turnover [10].

SubstrateKinetic ParameterWild Type ValueUnits
HeliamineKm311 ± 18μM
Heliaminekcat35.9 ± 0.6min⁻¹
Heliaminekcat/Km120 ± 7.3min⁻¹μM⁻¹×10⁻³
NorcoclaurineKm265 ± 31μM
Norcoclaurinekcat31.9 ± 1.1min⁻¹
Norcoclaurinekcat/Km120 ± 14min⁻¹μM⁻¹×10⁻³

The catalytic mechanism proceeds through initial substrate binding, where the amino group of coclaurine exists predominantly as a protonated ammonium ion at physiological pH [10]. Histidine 208 functions as a general base, deprotonating the substrate ammonium ion to generate the nucleophilic free amine required for subsequent methylation by S-adenosyl-L-methionine [10]. Glutamic acid 204 provides electrostatic stabilization of the substrate ammonium ion through salt bridge formation, while the backbone carbonyl group of threonine 261 assists histidine 208 in its general base function [10].

Structural Basis of CNMT Substrate Recognition

The structural basis of coclaurine N-methyltransferase substrate recognition involves a compact active site architecture that discriminates between different tetrahydroisoquinoline substrates through specific molecular interactions [10] [11]. The enzyme active site spans approximately 387 Ų and is shaped by an extended loop comprising residues 249-260 and residues 64-82 of helix α4, which positions closer to the substrate binding pocket compared to related methyltransferases [10].

Key substrate recognition elements include aromatic residues phenylalanine 332 and tryptophan 329, which provide hydrophobic and π-stacking interactions with the tetrahydroisoquinoline ring system [10]. Mutagenesis studies reveal that phenylalanine 332 interacts with the tetrahydroisoquinoline aryl group common to multiple substrates, while tryptophan 329 specifically recognizes the p-hydroxybenzyl substituent present in natural substrates [10].

MutantSubstrateKm (μM)kcat (min⁻¹)kcat/Km (min⁻¹μM⁻¹×10⁻³)
Y328AHeliamine2096 ± 14411.8 ± 0.45.6 ± 0.43
W329AHeliamine1565 ± 778.1 ± 0.25.2 ± 0.27
Y328ANorcoclaurine601 ± 847.0 ± 0.312 ± 1.7
W329ANorcoclaurine1033 ± 640.6 ± 0.010.63 ± 0.045
F332ANorcoclaurine1726 ± 1421.2 ± 0.040.70 ± 0.062

The substrate binding pocket accommodates both S and R enantiomers of coclaurine, with molecular modeling studies indicating docking energies of -19.39 and -9.98 kcal mol⁻¹ respectively [10]. This stereochemical promiscuity reflects the enzyme's evolutionary optimization for processing multiple benzylisoquinoline alkaloid intermediates [10].

Helix α4 undergoes a conformational transition upon substrate binding, transforming from a disordered state in the apo enzyme to an ordered structure that forms a closed cap over the substrate entrance [10]. This conformational change appears to control substrate accessibility and may contribute to the enzyme's specificity for tetrahydroisoquinoline substrates [10].

The enzyme demonstrates broad substrate specificity toward C1-substituted tetrahydroisoquinolines while showing reduced tolerance for modifications at C3 or C4 positions [10]. Structural analysis indicates that larger substituents at these positions would clash with catalytic residues glutamic acid 204, glutamic acid 207, histidine 208, and isoleucine 234 [10].

Compartmentalization in Plant Metabolic Channels

The biosynthesis of coclaurine and related benzylisoquinoline alkaloids exhibits extensive compartmentalization across multiple subcellular organelles and tissue types [22] [23]. This spatial organization creates metabolic channels that optimize pathway efficiency while providing regulatory control over alkaloid production [24] [25].

Enzymes involved in coclaurine biosynthesis are distributed among diverse subcellular compartments including the cytosol, endoplasmic reticulum, vacuole, and specialized vesicular structures [24] [25]. The initial condensation reaction catalyzed by norcoclaurine synthase occurs in the cytosol, where substrate accessibility and optimal pH conditions support Pictet-Spengler cyclization [16] [18].

Subsequent methylation reactions, including those catalyzed by coclaurine N-methyltransferase, are associated with endoplasmic reticulum-localized enzyme complexes [25] [26]. The endoplasmic reticulum provides an optimal environment for methyltransferase activity through cofactor compartmentalization and membrane-associated enzyme organization [25] [28].

Research findings demonstrate that benzylisoquinoline alkaloid biosynthetic enzymes undergo trafficking between the endoplasmic reticulum and vacuolar compartments through vesicular transport mechanisms [25]. These transport vesicles appear as dilations of the endoplasmic reticulum rather than distinct organelles, facilitating enzyme translocation while maintaining pathway continuity [25].

The compartmentalization strategy serves multiple functional purposes including substrate channeling, product sequestration, and protection from cellular toxicity [23] [24]. Alkaloid end products are typically sequestered in vacuolar compartments where they cannot interfere with essential cellular processes [23] [26].

Tissue-level compartmentalization adds another layer of spatial organization, with different biosynthetic enzymes expressing in distinct cell types and developmental stages [16] [24]. This tissue-specific expression pattern enables intercellular transport of pathway intermediates and provides developmental control over alkaloid accumulation [16] [24].

Angiosperm Sources and Ecological Patterns

Occurrence in Annonaceae and Menispermaceae Families

Coclaurine demonstrates a prominent presence within two major angiosperm families, the Annonaceae and Menispermaceae, representing key taxonomic groups where this benzylisoquinoline alkaloid serves both biosynthetic and ecological functions [1] [2]. The Annonaceae family, comprising 2,400 species distributed across 108 genera, represents a pantropical distribution pattern with significant concentrations in tropical America, Asia, and Africa [3] [4]. Within this family, coclaurine has been consistently identified across multiple Annona species, including Annona reticulata, Annona muricata, Annona montana, and Annona squamosa [3].

In Annona reticulata, coclaurine occurs primarily in leaf and bark tissues, where it co-exists with structurally related alkaloids including dopamine, salsolinol, and reticuline [3]. The compound has been detected through comprehensive phytochemical analysis, demonstrating its integration within the broader benzylisoquinoline alkaloid biosynthetic network. Annona muricata exhibits a particularly notable occurrence pattern, with coclaurine derivatives including (R)-4-O-methylcoclaurine and (R)-O,O-dimethylcoclaurine identified through nuclear magnetic resonance and mass spectrometric analysis [3]. These methylated derivatives indicate active enzymatic modification of the parent coclaurine structure, suggesting dynamic metabolic processing within the plant tissue.

The Menispermaceae family, encompassing 78 genera with approximately 440 species distributed throughout tropical and subtropical regions, presents equally significant coclaurine occurrence patterns [5] [6]. Cocculus hirsutus, distributed across Asia, Africa, Australia, and North America, represents a cosmopolitan species where coclaurine functions as an early pathway intermediate in the biosynthesis of more complex alkaloid structures [5]. The whole plant contains jasminitine and hirsutine derivatives, indicating coclaurine's role as a precursor to these specialized metabolites.

Stephania epigaea, endemic to southern China, demonstrates particularly high concentrations of coclaurine within root tissues, where the compound serves as a critical intermediate in cepharanthine biosynthesis [7]. This biosynthetic relationship illustrates the chemotaxonomic significance of coclaurine within the Menispermaceae family, where the compound's presence often correlates with the production of bisbenzylisoquinoline alkaloids of significant pharmacological importance. The enzymatic conversion of (S)-norcoclaurine to coclaurine through 6-O-methyltransferase activity represents a conserved biochemical pathway across multiple Stephania species [7].

Tissue-Specific Accumulation in Root vs. Aerial Structures

The distribution of coclaurine within plant tissues exhibits distinct patterns that reflect both biosynthetic compartmentalization and ecological adaptation strategies [8] [9]. Root tissues generally serve as primary sites for alkaloid storage and accumulation, while aerial structures often function as synthesis centers with subsequent transport to storage organs [9]. In Argemone mexicana, root tissues accumulate benzylisoquinoline alkaloids including compounds structurally related to coclaurine at concentrations approaching 1.2 milligrams per gram dry weight, while aerial tissues demonstrate active biosynthetic activity with transcript accumulation patterns suggesting synthesis and transport mechanisms [8] [9].

Nelumbo nucifera presents a contrasting pattern where coclaurine accumulation shows preferential concentration in aerial structures, particularly mature leaf tissues [10] [11]. The expression pattern of norcoclaurine 6-O-methyltransferase (NnOMT6) correlates strongly with coclaurine accumulation in mature leaves and flowers, while tender leaves and embryonic tissues show reduced accumulation [11]. This tissue-specific distribution pattern reflects developmental regulation of alkaloid biosynthesis, where enzymatic activity and substrate availability coordinate to produce distinct accumulation profiles across plant organs.

The quantitative analysis of Nelumbo nucifera tissues reveals that coclaurine concentrations reach highest levels in mature leaves, followed by flowers, tender leaves, and embryos in descending order [11]. This distribution pattern correlates with the expression levels of key biosynthetic enzymes, particularly the 6-O-methyltransferase responsible for converting norcoclaurine to coclaurine. The temporal and spatial coordination of enzyme expression with alkaloid accumulation suggests sophisticated regulatory mechanisms governing tissue-specific alkaloid distribution.

Cryptocarya alba, representing the Lauraceae family, demonstrates variable coclaurine accumulation across different tissue types, with bark tissues showing the highest crude alkaloid content at 0.057 percent, followed by roots at 0.025 percent, wood at 0.009 percent, and leaves at 0.003 percent [2]. This distribution pattern reflects the common trend of bark and root tissues serving as primary alkaloid storage compartments, while the relatively low concentrations across all tissues suggest that coclaurine may represent only a minor component of the overall alkaloid profile in this species.

The tissue-specific accumulation patterns observed across different plant families suggest that coclaurine distribution reflects both phylogenetic constraints and ecological adaptations. Root-centered accumulation, observed in species such as Stephania and Papaver, may provide protection against soil-borne pathogens and herbivores, while aerial accumulation patterns in species like Nelumbo may serve defensive functions against above-ground environmental stresses [12] [13].

Chemotaxonomic Significance Across Species

The standardization of analytical methods for coclaurine detection and quantification remains crucial for maximizing the compound's utility as a chemotaxonomic marker [20] [24]. High-performance liquid chromatography coupled with mass spectrometry provides the sensitivity and specificity required for accurate alkaloid profiling across diverse plant tissues and taxa [24]. The development of comprehensive alkaloid databases and reference standards facilitates comparative studies and enhances the reproducibility of chemotaxonomic analyses [20].

Future applications of coclaurine as a phylogenetic marker will likely benefit from advances in metabolomics and computational biology that enable high-throughput alkaloid profiling and automated taxonomic classification [25] [26]. The integration of alkaloid profiles with genomic data and environmental variables provides unprecedented opportunities for understanding the evolutionary and ecological factors driving alkaloid diversity across angiosperm lineages [27] [22].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

285.13649347 g/mol

Monoisotopic Mass

285.13649347 g/mol

Heavy Atom Count

21

Appearance

Powder

Melting Point

220.0 °C

UNII

CW1576313Y

Other CAS

486-39-5

Wikipedia

Coclaurine

Dates

Last modified: 08-15-2023
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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